molecular formula C8H7BrMgO2 B034331 Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- CAS No. 107549-16-6

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-

Cat. No. B034331
CAS RN: 107549-16-6
M. Wt: 239.35 g/mol
InChI Key: NARCANDIOTXHKA-UHFFFAOYSA-M
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Description

“Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-” is a brominated derivative of magnesium. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. The compound combines sulfonamide and benzodioxane fragments in its framework . Sulfonamides are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . For example, the presence of the “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)” moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This is followed by further treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Physical And Chemical Properties Analysis

The physical properties of similar compounds have been reported. For instance, “N-(3-Bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide” is a light brown solid with a yield of 79%, melting point of 121–122°C, molecular formula C21H17N2O6SBr, and molecular weight 504 g mol –1 .

Scientific Research Applications

Synthesis of Conductive Polymers

3,4-(Ethylenedioxy)phenylmagnesium bromide: is a key intermediate in the synthesis of conductive polymers, particularly poly(3,4-ethylenedioxythiophene) (PEDOT) . PEDOT is known for its excellent conductivity, transparency, and biocompatibility, making it a valuable material in electronics and biomedicine .

Biomedical Engineering

The compound is instrumental in creating biomedical devices due to its role in synthesizing PEDOT. This polymer is used in various biomedical applications, including biosensors , drug delivery systems , and tissue engineering scaffolds because of its stability and biocompatibility .

Electronic and Optoelectronic Devices

PEDOT, synthesized using 3,4-(ethylenedioxy)phenylmagnesium bromide, is utilized in electronic and optoelectronic devices. Its applications include organic light-emitting diodes (OLEDs) , organic field-effect transistors (OFETs) , and photovoltaic cells , where it serves as a conductive layer due to its high electrical conductivity .

Antistatic Coatings and Capacitors

This compound is also used in the production of antistatic coatings and as a cathode material in capacitors. The resultant PEDOT provides a conductive and transparent coating that is essential for protecting sensitive electronic components .

Electrochromic Devices

The synthesized PEDOT from 3,4-(ethylenedioxy)phenylmagnesium bromide finds significant use in electrochromic devices. These are devices that change color when an electric charge is applied, useful in smart windows , displays , and mirrors .

Chemical Synthesis Intermediate

Apart from its role in polymer synthesis, 3,4-(ethylenedioxy)phenylmagnesium bromide is a valuable intermediate in organic chemical synthesis. It is used to introduce the 3,4-(ethylenedioxy)phenyl group into various chemical compounds, expanding the possibilities for creating new molecules with specific properties .

Safety and Hazards

While specific safety and hazards data for “Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-” is not available, similar compounds have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-” could involve further exploration of its potential therapeutic and industrial applications. Given the antibacterial potential of similar compounds , it could be interesting to investigate its efficacy against a broader range of bacterial strains. Additionally, its potential use in the treatment of Alzheimer’s disease could be explored further .

properties

IUPAC Name

magnesium;3,6-dihydro-2H-1,4-benzodioxin-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARCANDIOTXHKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-

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